molecular formula C16H17F3N4O3 B2792556 4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097927-09-6

4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2792556
CAS No.: 2097927-09-6
M. Wt: 370.332
InChI Key: HNVUEXPWRSCJFC-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. The presence of trifluoromethyl and methoxy groups contributes to its unique chemical properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available starting materials like 2,4,5-trifluoro-3-methoxybenzoyl chloride and 1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidine.

  • Triazole Formation: : The key step in the synthesis is the formation of the triazole ring, which can be achieved through the cycloaddition reaction between an azide and an alkyne. In this case, the alkyne precursor can be prepared via the propargylation of 4-(methoxymethyl)pyrrolidine.

  • Coupling Reactions: : The coupling of the intermediate triazole with the benzoyl-substituted pyrrolidine can be done using a variety of coupling reagents, like EDCI or DCC, in the presence of a base like TEA.

  • Purification: : The final compound is purified using chromatographic techniques such as column chromatography or HPLC.

Industrial Production Methods: Industrial-scale production would require optimization of these steps for efficiency and yield. Large-scale synthesis would involve continuous flow chemistry to streamline the process, minimize waste, and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : This compound can undergo oxidation reactions at the methoxy groups, potentially forming hydroxyl or aldehyde derivatives under the right conditions.

  • Reduction: : Reduction reactions can target the triazole ring, leading to hydrogenated derivatives that might have different chemical properties.

  • Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include PCC, Swern, or Dess-Martin periodinane under mild conditions.

  • Reduction: : Hydrogenation can be achieved using Pd/C under hydrogen gas.

  • Substitution: : Nucleophiles like Grignard reagents or organolithiums in anhydrous conditions can be used for substitution reactions.

Major Products:
  • Oxidation: : Methoxy groups may convert to formyl or hydroxyl derivatives.

  • Reduction: : Hydrogenated triazole derivatives.

  • Substitution: : Compounds where the trifluoromethyl group is replaced with various organic substituents.

Scientific Research Applications

Chemistry: This compound's unique structure makes it a valuable scaffold for designing new molecules in medicinal chemistry. Its potential biological activity can be fine-tuned by modifying its functional groups.

Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and cellular processes due to its triazole ring and trifluoromethyl group.

Medicine: Potential pharmaceutical applications include its use as an antiviral, antibacterial, or anticancer agent. Its molecular framework can be tailored to enhance its efficacy and reduce toxicity.

Industry: In the industry, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The compound's mechanism of action is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways:
  • Enzyme Inhibition: : It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.

  • Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(methoxymethyl)-1H-1,2,3-triazole: : Lacks the pyrrolidinyl and benzoyl groups, simpler structure with less potential biological activity.

  • 1-(2,4,5-trifluorobenzoyl)-1H-1,2,3-triazole: : Lacks the methoxymethyl and pyrrolidinyl groups, different electronic properties.

  • 4-(methoxymethyl)-1-(1H-1,2,3-triazol-4-yl)pyrrolidine: : Lacks the trifluorobenzoyl group, different biological activity profile.

Highlighting Uniqueness: This compound's uniqueness lies in its combination of trifluoromethyl, methoxy, and triazole groups, along with the pyrrolidinyl scaffold. This specific arrangement of functional groups provides a unique set of chemical properties and biological activities that are not found in similar compounds, making it a valuable molecule for diverse applications.

There you have it—a complete rundown of 4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole. It’s fascinating how much potential lies in a single molecule, isn’t it?

Properties

IUPAC Name

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-25-8-9-6-23(21-20-9)10-3-4-22(7-10)16(24)11-5-12(17)14(19)15(26-2)13(11)18/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVUEXPWRSCJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=C(C(=C3F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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